molecular formula C13H19NO B154740 3-(4-Methoxybenzyl)piperidine CAS No. 136422-65-6

3-(4-Methoxybenzyl)piperidine

Cat. No. B154740
M. Wt: 205.3 g/mol
InChI Key: MEMNAZVIXVXAJS-UHFFFAOYSA-N
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Description

The compound 3-(4-Methoxybenzyl)piperidine is a chemical structure that is part of a broader class of organic compounds known as piperidines. Piperidines are six-membered rings containing one nitrogen atom, and they are important in medicinal chemistry due to their presence in various pharmaceuticals and bioactive molecules.

Synthesis Analysis

The synthesis of compounds related to 3-(4-Methoxybenzyl)piperidine involves multi-step chemical reactions. For instance, the synthesis of 3,5-bis(2-hydroxybenzylidene)piperidin-4-one was achieved by reacting 2-hydroxybenzaldehyde with 4-piperidone under microwave irradiation in the presence of a sodium hydroxide solution . Another related compound, 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile, was synthesized using malononitrile, 4-methoxybenzaldehyde, and piperidine as starting materials in a one-pot reaction at room temperature . These methods demonstrate the versatility of piperidine derivatives in organic synthesis.

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by various spectroscopic techniques. For example, the structure of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime was confirmed using IR, NMR spectra, and single-crystal X-ray diffraction, revealing a nonplanar molecule with the piperidine ring in a chair conformation . Similarly, the crystal structure of 3,5-bis(4-methoxybenzylidene)-1-methyl-4-piperidone showed a flattened boat conformation of the central heterocyclic ring .

Chemical Reactions Analysis

The reactivity of piperidine derivatives can be inferred from the synthesis methods and the chemical transformations they undergo. For instance, the reaction of 3-benzylidenepiperazine-2,5-diones with N-bromosuccinimide resulted in 3-(α-Bromobenzyl)-3-methoxypiperazine-2,5-diones, indicating the susceptibility of the piperidine ring to electrophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives are closely related to their molecular structure. The crystal structure analysis of 1-(4-Methylbenzyl)piperidin-4-one O-(6-chloropyridin-3-yl)methyl oxime provided insights into its physical properties, such as crystal system, space group, and cell dimensions . The compound 3,6-Bis(4-hydroxybenzyl)piperazine-2,5-dione, with the piperidine ring in a chair conformation, forms a two-dimensional network through intermolecular hydrogen bonds, which can influence its solubility and melting point .

Scientific Research Applications

Selective σ Ligands and Pharmacological Properties

The compound 3-(4-Methoxybenzyl)piperidine has been studied for its role as a high-affinity, selective σ ligand. This includes investigations into its structural and pharmacological properties. In one study, its sila-analogues demonstrated a significant affinity for various central nervous system receptors, highlighting its potential in neurological research (Tacke et al., 2003).

Anti-Dengue Activity

This compound has also been evaluated for its anti-dengue activity. A study focused on its inhibitory activity against DENV2 NS2B-NS3 protease, showing promising results as an antiviral agent (Kuswardani et al., 2020).

Antitubercular Activity

In another research, derivatives of 3-(4-Methoxybenzyl)piperidine were synthesized and showed significant antitubercular activity against Mycobacterium tuberculosis. This underscores its potential use in combating tuberculosis (Badiger & Khazi, 2013).

Anti-Alzheimer's Agents

Compounds related to 3-(4-Methoxybenzyl)piperidine have been synthesized and evaluated for their anti-Alzheimer's activity. These compounds are designed based on the structure of the existing Alzheimer's drug, donepezil, and show potential in the treatment of this disease (Gupta et al., 2020).

Inhibitory Activity Toward Phosphodiesterase 5

Derivatives of 3-(4-Methoxybenzyl)piperidine have been synthesized and evaluated for their inhibitory activity toward phosphodiesterase 5 (PDE5), showing potential for cardiovascular research (Watanabe et al., 2000).

Corrosion Inhibition of Iron

In the field of materials science, certain derivatives of 3-(4-Methoxybenzyl)piperidine have been explored for their corrosion inhibition properties on iron, providing insights into new corrosion inhibitors (Kaya et al., 2016).

Anti-Bacterial Properties

A study demonstrated the effectiveness of a compound structurally related to 3-(4-Methoxybenzyl)piperidine in selectively killing bacterial persisters without affecting normal antibiotic-sensitive cells, offering a new approach to bacterial persistence (Kim et al., 2011).

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is a significant interest in the research and development of piperidine derivatives, including 3-(4-Methoxybenzyl)piperidine .

properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-15-13-6-4-11(5-7-13)9-12-3-2-8-14-10-12/h4-7,12,14H,2-3,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMNAZVIXVXAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50396849
Record name 3-(4-methoxybenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Methoxybenzyl)piperidine

CAS RN

136422-65-6
Record name 3-(4-methoxybenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50396849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
A Lingel, M Sendzik, Y Huang, MD Shultz… - Journal of Medicinal …, 2017 - ACS Publications
PRC2 is a multisubunit methyltransferase involved in epigenetic regulation of early embryonic development and cell growth. The catalytic subunit EZH2 methylates primarily lysine 27 of …
Number of citations: 60 pubs.acs.org
E Vieira, A Binggeli, V Breu, D Bur, W Fischli… - Bioorganic & medicinal …, 1999 - Elsevier
The identification, synthesis and activity of a novel class of piperidine renin inhibitors is presented. The most active compounds show activities in the picomolar range and are among the …
Number of citations: 119 www.sciencedirect.com
M Tawada, S Suzuki, Y Imaeda, H Oki, G Snell… - Bioorganic & Medicinal …, 2016 - Elsevier
A novel approach was conducted for fragment-based lead discovery and applied to renin inhibitors. The biochemical screening of a fragment library against renin provided the hit …
Number of citations: 6 www.sciencedirect.com
MG Bursavich - 2002 - search.proquest.com
INFORMATION TO USERS Page 1 INFORMATION TO USERS This manuscript has been reproduced from the microfilm master. UMI films the text directly from the original or copy …
Number of citations: 2 search.proquest.com
S Sachan, A Tripathi, PC Shukla
Number of citations: 2

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